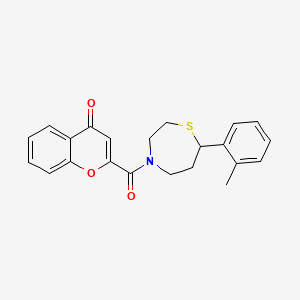
2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom. The o-tolyl group is a common substituent in organic chemistry, derived from toluene .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-4-one and thiazepane rings, along with the o-tolyl substituent. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the chromen-4-one moiety could undergo reactions typical of ketones, such as nucleophilic addition. The thiazepane ring might be able to act as a ligand, binding to metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present could all affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Fluorescence Visualization in Biological Systems
- A Thiol-Chromene "Click" Reaction Triggered Self-Immolative for NIR Visualization of Thiol Flux in Physiology and Pathology of Living Cells and Mice : This study utilized chromene, a structurally similar compound to 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one, as a fluorescent probe. The chromene-based probe was used for the rapid and sensitive NIR fluorescent detection of thiols in living cells and organisms, providing valuable insights into pathophysiological processes related to thiol-related diseases (Yang et al., 2019).
Catalysis and Synthesis of Derivatives
- Electrocatalytic Multicomponent Assembling of Aldehydes, 4-Hydroxycoumarin, and Malononitrile : This research presents an efficient approach to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, highlighting the potential of chromene derivatives in chemical synthesis (Vafajoo et al., 2014).
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation of Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives : This study involves the synthesis of new heterocyclic compounds incorporating a chromene derivative for use as antimicrobial agents. The compounds showed promising results in in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Structural and Molecular Studies
- (E)-4-Methyl-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide : This research provides insights into the structural aspects of a chromene-tethered benzohydrazide derivative, which could have implications for understanding the properties of related compounds (Ishikawa & Watanabe, 2014).
Novel Synthesis Techniques
- A Novel Synthesis of 4H-chromen-4-ones via Intramolecular Wittig Reaction : This study discusses an innovative approach to synthesizing 4H-chromen-4-ones, which could be applicable to compounds like this compound (Kumar & Bodas, 2000).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The thiazepane ring could potentially form hydrogen bonds with its target, while the o-tolyl and chromenone groups might engage in hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been reported to interfere with various biochemical pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound’s bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can engage in hydrogen bonding .
Result of Action
Based on the reported activities of structurally similar compounds, it can be inferred that the compound might induce cell death in cancerous cells .
Action Environment
The action, efficacy, and stability of 2-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one could potentially be influenced by various environmental factors. These might include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .
Eigenschaften
IUPAC Name |
2-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-15-6-2-3-7-16(15)21-10-11-23(12-13-27-21)22(25)20-14-18(24)17-8-4-5-9-19(17)26-20/h2-9,14,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRDDWFJSOBNSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

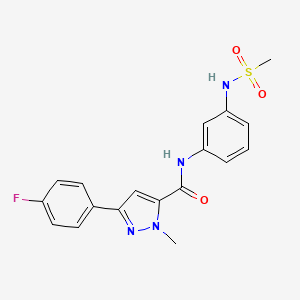
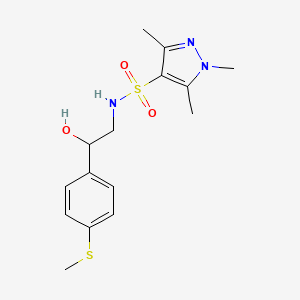
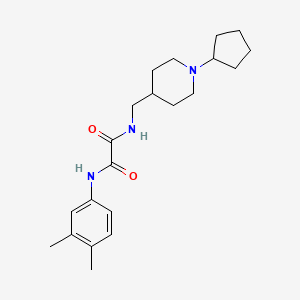
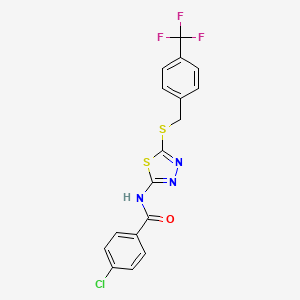


![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)



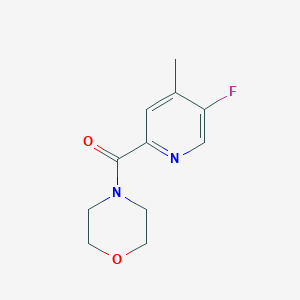

![1-[4-(Trifluoromethyl)benzyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2966473.png)